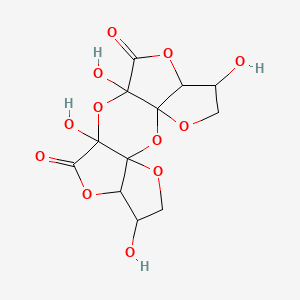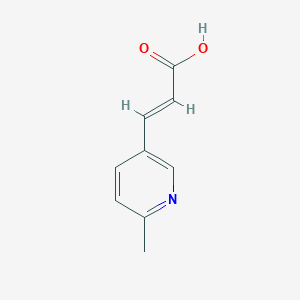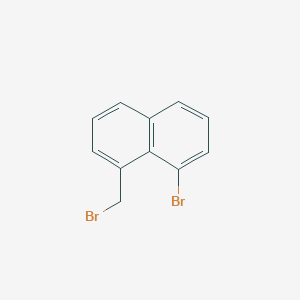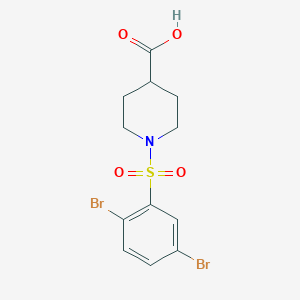
2,6-Dimethyl-4-phenyl-phenol
Vue d'ensemble
Description
2,6-Dimethyl-4-phenyl-phenol (DMPP) is a synthetic compound that belongs to the family of phenols. It is widely used in the scientific research field due to its unique properties, which make it an ideal candidate for various applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis Techniques: A method for synthesizing 2-(Phenylthio)phenols, which are structurally similar to 2,6-Dimethyl-4-phenyl-phenol, has been developed using copper(I)-catalyzed tandem transformations (Xu et al., 2010).
- Structural Properties of Derivatives: Spectroscopic, thermal, and crystal structure properties of novel dyes derived from compounds like 2,6-Dimethyl-4-phenyl-phenol have been extensively studied, providing insights into the potential applications in materials science (Kocaokutgen et al., 2005).
Polymer Science and Materials
- Polymer Applications: Research into polymers like poly(2,6-dimethyl-1,4-phenylene oxide) highlights their significant potential in creating materials with desirable conductivity and low swelling ratios (Li et al., 2014).
- Oxidative Polymerization: Studies on the oxidative polymerization of phenols, including derivatives of 2,6-Dimethyl-4-phenyl-phenol, have been pivotal in developing new phenolic polymers for various applications (Kobayashi & Higashimura, 2003).
Analytical Chemistry
- Analytical Methods and Characterization: A variety of analytical methods, such as spectroscopy and thermal analysis, have been employed to characterize compounds structurally related to 2,6-Dimethyl-4-phenyl-phenol, contributing to a deeper understanding of their properties and potential applications (Moanță et al., 2015).
Environmental and Chemical Engineering
- Catalysis and Synthesis: The synthesis and reactivity of compounds related to 2,6-Dimethyl-4-phenyl-phenol, such as 2,6-dimethylphenol, in processes like ozonolysis, are crucial for understanding environmental degradation and potential applications in green chemistry (Machulek et al., 2009).
Propriétés
IUPAC Name |
2,6-dimethyl-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDODUOTLRAEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-phenyl-phenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)

![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)
![4-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B3281021.png)



